molecular formula C11H8F3N5OS2 B2975783 N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)-1,2,3-thiadiazole-4-carboxamide CAS No. 2319874-78-5

N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2975783
CAS No.: 2319874-78-5
M. Wt: 347.33
InChI Key: LLGHUUZPCPPTNP-UHFFFAOYSA-N
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Description

N-({[3-(Trifluoromethyl)phenyl]carbamothioyl}amino)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a carboxamide group. The molecule also contains a 3-(trifluoromethyl)phenyl moiety linked via a carbamothioylamino (-NH-CS-NH-) bridge. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to electronic properties critical for bioactivity .

Properties

IUPAC Name

1-(thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N5OS2/c12-11(13,14)6-2-1-3-7(4-6)15-10(21)18-17-9(20)8-5-22-19-16-8/h1-5H,(H,17,20)(H2,15,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGHUUZPCPPTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NNC(=O)C2=CSN=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the 3-(trifluoromethyl)phenyl isothiocyanate. This intermediate is then reacted with hydrazine derivatives to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)-1,2,3-thiadiazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the thiadiazole ring participates in various biochemical pathways. This compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related analogs.

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name (IUPAC) Molecular Formula Molar Mass (g/mol) Core Structure Key Substituents Reported Bioactivity Reference
N-({[3-(Trifluoromethyl)phenyl]carbamothioyl}amino)-1,2,3-thiadiazole-4-carboxamide C₁₁H₈F₃N₅S₂ 367.34* 1,2,3-Thiadiazole 4-carboxamide, 3-(trifluoromethyl)phenyl Not explicitly reported
4-Phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide C₁₆H₁₀F₃N₃OS 349.33 1,2,3-Thiadiazole 5-carboxamide, phenyl, 4-(trifluoromethyl)phenyl Not specified
N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₃H₈FN₃O₃S₂ 337.34 Thiazole Nitrothiophene, 3-fluoro-4-methylphenyl Narrow-spectrum antibacterial
4-Chloro-N-[[3-fluoro-4-(imidazolyl)phenyl]carbamothioyl]benzamide (Compound 9c) C₂₃H₁₄ClF₄N₅O₂S 548.9 Imidazole Carbamothioyl, trifluoromethyl, chlorophenyl Antitumor (66.86% inhibition)
N-[4-(2-(3-Trifluoromethylanilino)thiazol-4-yl)phenyl]acetamide C₁₈H₁₄F₃N₃OS 389.38 Thiazole Acetamide, 3-(trifluoromethyl)anilino Not specified

*Calculated based on structural analysis.

Key Findings from Comparative Analysis

Core Heterocyclic Variations :

  • The 1,2,3-thiadiazole core (target compound) differs from thiazole () and imidazole () derivatives. Thiadiazoles are sulfur- and nitrogen-rich, enhancing electron-deficient character, which may influence receptor binding .
  • Nitrothiophene carboxamides () exhibit antibacterial activity linked to their nitro group’s electrophilic properties, a feature absent in the target compound .

Substituent Impact on Bioactivity: The trifluoromethyl group is a common motif in the target compound and analogs (). It improves membrane permeability and resistance to oxidative metabolism . Carbamothioylamino linkages (target compound, ) may enhance hydrogen-bonding interactions with biological targets compared to simpler carboxamides .

Antibacterial nitrothiophene derivatives () achieve >99% purity via optimized synthesis, highlighting the importance of purification methods for bioactive analogs .

Biological Activity

N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)-1,2,3-thiadiazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological activities. Its structural formula can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H8F3N5OS
  • Molecular Weight : 305.26 g/mol

Research indicates that thiadiazole derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific mechanism of action for this compound is still under investigation; however, it is believed to interact with multiple molecular targets involved in cell signaling pathways.

NF-κB Pathway Inhibition

One significant aspect of the biological activity of related compounds is their ability to inhibit the NF-κB signaling pathway. For instance, studies on similar thiadiazole compounds have shown that they can block this pathway, which is crucial in regulating immune response and inflammation. This suggests that this compound may also exhibit similar inhibitory effects on NF-κB .

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. For example:

  • Cell Viability Studies : Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. In one study, compounds inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value indicating effective growth inhibition .
CompoundCell LineIC50 (µM)
Compound AMCF-7225
N-{[3-(trifluoromethyl)phenyl]carbamothioyl}TBD

Antimicrobial Activity

Thiadiazoles are also noted for their antimicrobial properties. Research has shown that these compounds can inhibit bacterial growth effectively:

  • Antimicrobial Efficacy : Thiadiazole derivatives have been reported to exhibit potent antibacterial activity against various strains of bacteria. The mechanisms may involve disruption of bacterial cell walls or interference with metabolic pathways .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study evaluated the effects of a thiadiazole derivative on human lung cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis at concentrations as low as 10 µM.
  • Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of related compounds through the inhibition of pro-inflammatory cytokines in vitro. The results showed a marked decrease in TNF-alpha production upon treatment with the compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)-1,2,3-thiadiazole-4-carboxamide, and how are intermediates characterized?

Answer:
The synthesis typically involves cyclization of carbamothioyl intermediates with thiadiazole precursors. For example, analogous 1,3,4-thiadiazole derivatives are synthesized via a two-step process:

Intermediate preparation : Reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with arylhydrazinecarboxamides in acetonitrile under reflux (1–3 min) .

Cyclization : Using DMF with iodine and triethylamine to induce cyclization, yielding the thiadiazole core .
Characterization :

  • Melting points : Used to assess purity (e.g., 216–245°C for related compounds) .
  • 1H NMR : Key peaks include NH protons (δ 10.10–12.58 ppm) and aromatic/CH signals (e.g., δ 7.21–8.36 ppm for ArH) .
  • IR spectroscopy : Confirms carbamothioyl (C=S) and carboxamide (C=O) functional groups .

Advanced: How can structural ambiguities in this compound be resolved using X-ray crystallography, and what software is recommended?

Answer:
For high-resolution structural determination:

  • Data collection : Use single-crystal X-ray diffraction. SHELX programs (e.g., SHELXL) are industry-standard for small-molecule refinement .
  • Refinement steps :
    • Structure solution : SHELXD/SHELXS for phase determination.
    • Model refinement : SHELXL for optimizing atomic coordinates and thermal parameters .
  • Validation : Check for twinning or disorder using PLATON or Olex2. SHELXTL (Bruker AXS) provides a user-friendly interface for macromolecular applications .

Basic: What biological activities are associated with structurally related 1,2,3-thiadiazole derivatives?

Answer:
1,2,3-Thiadiazoles exhibit diverse bioactivities:

  • Antimicrobial : Derivatives show efficacy against Gram-positive bacteria (MIC: 2–8 µg/mL) .
  • Antitumor : Thiadiazole-carboxamide hybrids inhibit cancer cell lines (e.g., IC₅₀: 1.5–10 µM in MCF-7 cells) .
  • Antifungal : Trifluoromethyl groups enhance lipophilicity, improving membrane penetration (e.g., 90% inhibition of Candida albicans at 50 µM) .

Advanced: How can researchers design derivatives to improve solubility and bioavailability without compromising bioactivity?

Answer:
Strategies :

  • Polar substituents : Introduce hydroxyl or amine groups (e.g., 5-amino-1,2,3-triazole derivatives in ) to enhance aqueous solubility .
  • Prodrug approaches : Modify the carboxamide to ester prodrugs (e.g., ethyl esters hydrolyzed in vivo) .
  • Trifluoromethyl tuning : Balance lipophilicity by replacing -CF₃ with -OCF₃ or -CHF₂ while retaining electron-withdrawing effects .
    Validation :
  • LogP analysis : Use HPLC or computational tools (e.g., MarvinSketch).
  • In vitro assays : Compare solubility in PBS (pH 7.4) and bioactivity in cell models .

Advanced: How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) across studies?

Answer:
Troubleshooting steps :

Solvent standardization : Ensure consistent deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to avoid δ shifts .

Dynamic effects : Check for tautomerism or rotamers (e.g., carbamothioyl NH protons may split due to hindered rotation) .

High-resolution techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can differentiate aromatic C-H couplings in trifluoromethylphenyl groups .

Cross-validation : Compare with computational NMR predictions (e.g., ACD/Labs or ChemDraw) .

Basic: What analytical techniques are critical for confirming the purity of this compound?

Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); aim for ≥95% purity .
  • Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 45.2%, H: 2.8%, N: 18.9%) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z: [M+H]⁺ = 367.1) .

Advanced: What computational tools can predict the compound’s reactivity or binding modes in biological targets?

Answer:

  • Docking studies : AutoDock Vina or Schrödinger Suite for simulating interactions with enzymes (e.g., kinase targets) .
  • DFT calculations : Gaussian or ORCA to model electron distribution in the trifluoromethylphenyl group and thiadiazole ring .
  • MD simulations : GROMACS for assessing stability in lipid bilayers or protein complexes .

Basic: What safety precautions are recommended during handling and storage?

Answer:

  • PPE : Wear nitrile gloves and safety goggles due to potential irritancy (analogous to N-phenyl-1,2,3-thiadiazole-4-carboxamide in ) .
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the carbamothioyl group .
  • First aid : Flush eyes/skin with water for 15 min; consult a physician if ingested .

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